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molecular formula C9H14BrN3 B8333966 4-Bromo-1-(1-methylpiperidin-3-yl)-1H-pyrazole

4-Bromo-1-(1-methylpiperidin-3-yl)-1H-pyrazole

Cat. No. B8333966
M. Wt: 244.13 g/mol
InChI Key: OEJWMHAIIQUWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

DIAD (3.21 ml, 16.3 ml) was added dropwise to a solution of 4-bromopyrazole (2.0 g, 13.6 mmol), 3-hydroxy-1-methylpiperidine (1.57 ml, 13.6 ml) and triphenylphosphine (4.3 g, 16.3 mmol) in THF (50 ml) at 0° C. The mixture was allowed to warm to room temperature and stirred overnight. The reaction was partitioned between water and ethyl acetate and the organic layers were extracted into 2N HCl. The aqueous fraction was basified with sodium bicarbonate and extracted into ethyl acetate. The organic fractions were dried (MgSO4), filtered and concentrated under reduced pressure to give the product (1.64 g), which was used without purification. MS: [M+H]+=244.
Name
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Br:15][C:16]1[CH:17]=[N:18][NH:19][CH:20]=1.O[CH:22]1[CH2:27][CH2:26][CH2:25][N:24]([CH3:28])[CH2:23]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:15][C:16]1[CH:17]=[N:18][N:19]([CH:22]2[CH2:27][CH2:26][CH2:25][N:24]([CH3:28])[CH2:23]2)[CH:20]=1

Inputs

Step One
Name
Quantity
3.21 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
1.57 mL
Type
reactant
Smiles
OC1CN(CCC1)C
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layers were extracted into 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CN(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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